molecular formula C10H8F3NO3 B14815819 5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid

5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B14815819
M. Wt: 247.17 g/mol
InChI Key: ANQLXKMSBDHGEH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a trifluoromethyl group attached to a nicotinic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid involves several steps. One common method includes the reaction of trifluoroacetyl chloride with vinyl ethyl ether and 3-amino acrylonitrile, followed by acylation, cyclization, and hydrolysis . The reaction conditions typically involve temperatures ranging from 50-100°C and the use of catalysts such as sodium hydroxide, potassium hydroxide, or sodium hydride . Industrial production methods focus on optimizing yield and purity, often involving advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of various cyclic derivatives.

Comparison with Similar Compounds

5-Cyclopropoxy-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other related compounds.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-6(9(15)16)3-14-4-7(8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16)

InChI Key

ANQLXKMSBDHGEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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